Glochidonol
Overview
Description
Glochidonol is a compound with the molecular formula C30H48O2 . It has been isolated from the herbs of Flueggea virosa . It exhibits strong inhibitory effects against three human tumor cell lines, MCF-7, NCI-H-460, and SF-268 .
Synthesis Analysis
Glochidonol and other compounds were isolated from Glochidion accuminatum and G. thomsoni. A partial synthesis of glochidone has been achieved in 25% yield by the 2,3-dichloro-5,6-dicyanobenzoquinone dehydrogenation of lupenone .Molecular Structure Analysis
Glochidonol has a molecular weight of 440.7 g/mol . It has 10 defined stereocentres . The structure of Glochidonol can be analyzed using various methods such as spectroscopic data analyses, chemical methods, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
Glochidonol is a powder with a density of 1.0±0.1 g/cm3. It has a boiling point of 516.0±50.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±3.0 mmHg at 25°C and an enthalpy of vaporization of 90.7±6.0 kJ/mol. Its flash point is 218.2±22.7 °C .Scientific Research Applications
1. Medicinal Field
Glochidonol is found in the plant Glochidion eriocarpum, which is used for medicinal purposes by ethnic people in China to treat various conditions such as lacquer poison, convergence, diarrhea, dampness, and itching . The intense research on chemical constituents, pharmacological activity, and the active principles of G. eriocarpum have attracted interest in the discovery of new drugs .
2. Chemical Field
Glochidonol is a pentacyclic triterpenoid . It’s a compound with a specific molecular formula (C30H48O2) and has a mono-isotopic mass of 440.365417 Da . It’s used in the field of chemistry for various purposes, including the study of its structure and properties .
3. Pharmaceutical Field
Glochidonol has shown significant cytotoxic activity against various human cancer cell lines such as HL-60, HT-29, MCF-7, and SK-OV-3 . It exhibits strong cytotoxic activity on human breast cancer (MCF-7), lung cancer (NCI-H460), and prostate cancer (DU-145) .
4. Biological Field
Glochidonol exhibits cytotoxic activity against four human cancer cells such as HL-60, HT-29, MCF-7, and SK-OV-3 . Studies have shown that glochidonol exhibits strong cytotoxic activity on human breast cancer (MCF-7), lung cancer (NCI-H460), and prostate cancer (DU-145) .
5. Ethnobotanical Field
Glochidion eriocarpum, which contains Glochidonol, is used for medicinal purposes by ethnic people in China . The whole plant, stem bark, roots, and leaves are used to treat various conditions such as lacquer poison, convergence, diarrhea, dampness, and itching .
6. Traditional Medicine Field
In traditional medicine, Glochidion eriocarpum, which contains Glochidonol, is used by ethnic people in China to treat various conditions . It’s commonly used to address hepatitis, intestinal diseases, diarrhea, urticaria, mastitis, toothache, menorrhagia, dysentery, skin eczema, and other diseases .
7. Traditional Chinese Medicine
In Chinese traditional medicine, Glochidion eriocarpum, which contains Glochidonol, is used to treat dysentery, jaundice, leukorrhagia, common cold, sore throat, toothache, carbuncle, furuncle, and rheumatic arthralgia .
8. Anti-Inflammatory and Analgesic Potential
Recent investigations have shown that Glochidion lanceolarium, which contains Glochidonol, possesses anti-tumor, analgesic, and anti-inflammatory potential .
9. Food Source for Larvae
Glochidion species, which contain Glochidonol, are used as food plants by the larvae of some Lepidoptera species including Aenetus eximia and Endoclita damor .
10. Antitumor Potential
Glochidion lanceolarium, which contains Glochidonol, has been found to possess antitumor potential . This has led to further research into its potential use in cancer treatment .
11. Analgesic Potential
Glochidion lanceolarium, which contains Glochidonol, has also been found to have analgesic potential . This suggests it could be used in the development of pain relief medications .
12. Anti-Inflammatory Potential
Glochidion lanceolarium, which contains Glochidonol, has been found to have anti-inflammatory potential . This suggests it could be used in the treatment of conditions involving inflammation .
13. Food Source for Certain Species
Glochidion species, which contain Glochidonol, are used as food plants by the larvae of some Lepidoptera species including Aenetus eximia and Endoclita damor .
properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGESLRCWHPFR-GEWRCSBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glochidonol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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